3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
CAS No. |
34372-02-6 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NO/c1-9(2)8-12-10(11-9)6-4-3-5-7-10/h11H,3-8H2,1-2H3 |
InChI Key |
KBRFAFZXAHRSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(N1)CCCCC2)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethyl 1 Oxa 4 Azaspiro 4.5 Decane and Analogs
Direct Synthesis Approaches to 3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane and Its Derivatives
Direct synthesis methods offer efficient pathways to the target molecule and its derivatives, often involving highly selective reactions that construct or modify the heterocyclic ring in one or a few steps.
Dimethyldioxirane (DMD)-Mediated Oxidations of Secondary Amines to Hydroxylamines
Dimethyldioxirane (DMD) is a powerful yet mild oxidizing agent used for a variety of transformations, including the oxidation of secondary amines to their corresponding hydroxylamines. wikipedia.orgorgsyn.org This method is notable for its efficiency, high yields, and simple workup, as the primary byproduct is the volatile and relatively benign solvent, acetone. wikipedia.org The reaction is typically rapid and stereospecific. orgsyn.org
A specific application of this methodology involves the oxidation of this compound itself. In a documented procedure, a solution of DMD in acetone is added to a cold, stirred solution of the parent amine, this compound, also in acetone. google.com The reaction proceeds over a couple of hours, and upon evaporation of the solvent, the corresponding N-hydroxy product, a white crystalline solid, is obtained in a high yield of 96.2%. google.com This transformation highlights the utility of DMD for the selective oxidation of the nitrogen atom within the spirocyclic core without affecting other parts of the molecule. google.com
Table 1: DMD-Mediated Oxidation of this compound
| Reactant | Oxidizing Agent | Solvent | Reaction Time | Product | Yield |
|---|
Data sourced from a US Patent on the synthesis of hydroxylamines using dioxiranes. google.com
The general applicability of DMD extends to various other secondary amines, including aliphatic, aromatic, and other heterocyclic systems, consistently providing high yields of the corresponding hydroxylamines. google.com The in situ generation of DMD from Oxone (potassium peroxymonosulfate) and acetone is also a common, user-friendly alternative to handling isolated DMD solutions. nih.gov
Alternative One-Step and High-Yield Preparations
Beyond DMD-mediated oxidation, other strategies have been developed for the efficient, often one-pot, synthesis of related spiro-oxazolidine systems. A notable metal-free approach involves the [3+2] annulation of azadienes with haloalcohols. nih.gov This method constructs the spiro-oxazolidine core under mild, ambient conditions. For instance, the reaction of a benzofuran-derived azadiene with 2-bromoethanol in the presence of a base like cesium carbonate (Cs2CO3) in acetone can produce the desired spiro-oxazolidine product in yields as high as 83%. nih.gov This transition-metal-free protocol is valued for its operational simplicity, broad substrate scope, and excellent regioselectivity. nih.govresearchgate.net
Another high-yield strategy focuses on the metal-catalyzed oxidative cyclization of amide precursors. researchgate.net For example, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione can be synthesized from an N-(4-hydroxyphenyl)-2-hydroxyacetamide precursor. This key step involves reacting the amide with an oxidant like PhI(OAc)2 and a copper catalyst, leading to the formation of the spirocyclic dione. researchgate.netnih.gov
Construction of the 1-Oxa-4-azaspiro[4.5]decane Core
The construction of the fundamental 1-oxa-4-azaspiro[4.5]decane skeleton can be achieved through various strategic bond-forming reactions that assemble the spirocyclic system.
Intramolecular Cyclization Strategies for Spiro-oxazolidines
Intramolecular cyclization is a powerful strategy for forming heterocyclic rings, including the oxazolidine (B1195125) portion of the target spirocycle. The previously mentioned [3+2] annulation of azadienes with haloalcohols provides a prime example of an intermolecular reaction followed by an intramolecular cyclization. nih.gov The plausible mechanism involves the initial Michael addition of the haloalcohol to the azadiene, facilitated by a base. This is followed by an intramolecular nucleophilic substitution, where the newly formed alkoxide attacks the carbon bearing the halogen, closing the ring to form the five-membered oxazolidine ring and establishing the spiro center. researchgate.net
Metal-catalyzed oxidative cyclization also represents a key intramolecular strategy. In the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, an amide derived from 4-aminophenol and glycolic acid undergoes a copper-catalyzed reaction that results in the formation of the spirocyclic system in a single step. researchgate.netnih.gov
Ring-Closing Reactions and Heteroatom Incorporation
Ring-Closing Metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of various cyclic and spirocyclic systems, including nitrogen-containing heterocycles. nih.govnih.gov This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the formation of a new double bond by joining two terminal alkenes within the same molecule, thereby closing a ring. researchgate.net
To construct a spiro[4.5]decane core, a substrate containing a quaternary carbon substituted with two separate alkenyl chains can be subjected to RCM. One chain would be part of the precursor to the cyclohexane (B81311) ring, and the other would be attached to a nitrogen atom. The RCM reaction would then form the six-membered carbocyclic ring, creating the spiro-fused system. This method is valued for its mild reaction conditions and functional group tolerance, leaving a double bond in the newly formed ring that can be used for further synthetic modifications. arkat-usa.org
Strategies for Stereoselective and Enantioselective Syntheses of Spirocyclic Systems
Controlling the stereochemistry at the spirocenter is a critical challenge in the synthesis of complex spirocycles. Organocatalysis has provided highly effective solutions for the enantioselective construction of spirocyclic frameworks. nih.govnih.gov
One powerful strategy is the Michael/Aldol cascade reaction. For the synthesis of spiro[cyclohexane-oxindole] systems, which are structurally related to the target molecule, the reaction of 3-olefinic oxindoles with a dialdehyde can be catalyzed by a chiral prolinol silyl ether. nih.govnih.gov This cascade process involves an initial enantioselective Michael addition followed by an intramolecular aldol reaction to close the cyclohexane ring. This method can create multiple contiguous chiral centers, including the quaternary spirocenter, with excellent yields and enantioselectivities, often exceeding 99% ee. nih.gov The specific stereochemical outcome can be influenced by the choice of catalyst and the protecting groups on the reactants. nih.gov Such strategies are conceptually applicable to the synthesis of chiral 1-oxa-4-azaspiro[4.5]decane derivatives by designing appropriate precursors.
Table 2: Organocatalytic Michael/Aldol Cascade Reaction
| Reactants | Catalyst | Solvent | Key Steps | Product Type | Enantioselectivity (ee) |
|---|
Data based on the synthesis of spiro[cyclohexane-oxindole] analogs. nih.govnih.gov
Derivatization and Functionalization of the Spiro[4.5]decane Skeleton
The ability to modify the spiro[4.5]decane framework is crucial for developing new chemical entities with tailored properties. This section covers the introduction of various substituents, the formation of functional derivatives, and the synthesis of heteroatom-varied analogs.
Introduction of Alkyl and Aryl Substituents
The nitrogen atom at the 4-position of the 1-oxa-4-azaspiro[4.5]decane ring system is a common site for introducing alkyl and aryl substituents. This functionalization is a key step in modifying the molecule's properties. For instance, in the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, N-alkylation is a pivotal reaction. The core spirodienone structure, synthesized via a metal-catalyzed oxidative cyclization, can be further functionalized by reacting it with various halogenated hydrocarbons in the presence of a base like DBU in THF to yield a range of N-alkylated products. researchgate.netnih.gov
Similarly, aryl substituents can be introduced, particularly in heteroatom-substituted analogs. In the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one analogs, a one-pot three-component reaction involving a ketone (like cyclohexanone), an aromatic amine (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid is employed. nih.govresearchgate.net This method directly incorporates an aryl group onto the nitrogen atom, forming N-aryl-1-thia-4-azaspiro[4.5]decan-3-ones. nih.govresearchgate.net Further derivatization of these N-aryl systems has also been explored. nih.gov
Formation of Hydroxylated and Acylated Derivatives
The synthesis of hydroxylated and acylated derivatives often begins with precursors already containing these functional groups. A common starting material for creating hydroxylated spiro[4.5]decane systems is 4-aminophenol. researchgate.netnih.gov This precursor contains a hydroxyl group that is maintained through the synthetic sequence. The synthesis involves an initial reaction with α-glycolic acid or lactic acid, followed by a key metal-catalyzed oxidative cyclization step to form the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core. researchgate.netnih.gov
Acylation, particularly at the nitrogen atom, is a key strategy for creating diverse analogs. A series of 1-thia-4-azaspiro[4.5]decan-3-ones bearing an amide group at the C-4 position have been synthesized. nih.gov This is achieved by reacting the spirocyclic amine with carboxylic acids like phenoxyacetic acid or 3-phenylpropanoic acid. nih.gov For example, the highly active compound N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide was synthesized using this acylation approach. nih.gov
Exploration of Spiro[4.5]decane Analogs with Varying Heteroatoms (e.g., Thia-azaspiro systems)
Replacing the oxygen atom in the 1-oxa-4-azaspiro[4.5]decane skeleton with other heteroatoms, such as sulfur, leads to the formation of thia-azaspiro systems with distinct chemical properties. The synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones is well-documented and can be achieved through a one-pot condensation of a ketone, an aromatic amine, and mercaptoacetic acid in dry benzene. nih.govresearchgate.net This straightforward method allows for the creation of a library of compounds with various substitutions on the cyclohexane and aryl rings. nih.govresearchgate.netnih.govmdpi.com
Further variations of the thia-azaspiro system have been reported. For example, a novel spiro system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, was synthesized by reacting dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. researchgate.net This demonstrates the possibility of incorporating sulfur at different positions within the spirocyclic framework and at a higher oxidation state. The table below summarizes some of the key heteroatom-varied spiro[4.5]decane systems.
| Spiro System | General Synthetic Approach | Key Features | References |
|---|---|---|---|
| 1-Oxa-4-azaspiro[4.5]decane | Metal-catalyzed oxidative cyclization of N-(4-hydroxyphenyl)acetamide derivatives. | Core structure with oxygen and nitrogen at 1- and 4-positions. | researchgate.netnih.gov |
| 1-Thia-4-azaspiro[4.5]decane | One-pot three-component reaction of a ketone, an aromatic amine, and mercaptoacetic acid. | Sulfur replaces oxygen at the 1-position, forming a thiazolidinone ring. | nih.govresearchgate.netnih.govmdpi.com |
| 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide | Reaction of a keto sulfone with N-substituted 2-aminoethanols. | Contains both oxygen and a sulfur dioxide group in the cyclohexane ring portion. | researchgate.net |
Methodological Advancements in Spiro Compound Synthesis
Modern organic synthesis has seen the development of novel and efficient methods for constructing complex molecules like spiro compounds. Chemoenzymatic strategies and radical-mediated reactions represent the cutting edge of this progress.
Chemoenzymatic Synthetic Approaches
Chemoenzymatic methods leverage the high selectivity of enzymes to perform challenging chemical transformations. While not applied directly to this compound, this approach has been successfully utilized for the synthesis of other spiro compounds, such as C-4′-spiro-oxetanoribonucleosides. A key step in this synthesis is the diastereoselective deacylation of a diacylated ribofuranose derivative, mediated by the lipase enzyme Novozyme-435. This enzymatic reaction selectively removes one of two diastereotopic acyloxymethyl groups with high yield, a transformation that is difficult to achieve with conventional chemical methods. The resulting monodeacetylated compound is then converted into the target spiro-oxetanoribonucleoside through further chemical steps. This demonstrates the power of combining enzymatic catalysis with traditional organic synthesis to access complex spirocyclic structures.
N-Radical Promoted Intramolecular Hydrogen Atom Transfer
Radical cyclizations offer a powerful means to form C-C and C-heteroatom bonds. Specifically, N-radical promoted intramolecular hydrogen atom transfer (HAT) has emerged as a sophisticated strategy for synthesizing nitrogen-containing heterocycles, including spiro systems. documentsdelivered.comcsic.es This method typically involves the generation of a nitrogen-centered radical from a suitable precursor, such as an N-phosphoramidate or N-carbamate, using hypervalent iodine reagents. csic.es
Catalytic Approaches in Spiro Annulation Reactions
The construction of the 1-oxa-4-azaspiro[4.5]decane scaffold and its analogs has been significantly advanced through the development of various catalytic spiro annulation reactions. These methods offer efficient and often stereoselective routes to these complex heterocyclic systems, which are of considerable interest in medicinal chemistry. Catalytic strategies, employing transition metals, organocatalysts, and Lewis acids, have proven effective in promoting the key bond-forming events that lead to the spirocyclic core.
A notable strategy involves the transition-metal-free regioselective [3+2] annulation of azadienes with haloalcohols, which provides a straightforward and experimentally simple pathway to highly functionalized spiro-oxazolidines under mild conditions. nih.gov This approach is particularly significant as it avoids the use of potentially toxic and costly metal catalysts. nih.gov The reaction proceeds via a cascade 1,2-addition followed by spiro-cyclization. nih.gov Initially, a base abstracts the alcoholic proton of the haloalcohol, and the resulting oxoanion attacks the imine of the azadiene. Subsequent intramolecular displacement of the halide leads to the formation of the desired spiro-oxazolidine product. nih.gov
In addition to metal-free approaches, palladium catalysis has been successfully employed in the [3+2] spiroannulation of azadienes with vinyl epoxides. nih.gov This method highlights the versatility of transition metal catalysis in constructing spirocyclic frameworks.
Lewis acid catalysis has also emerged as a powerful tool for the stereoselective synthesis of spiro-oxazolidine derivatives. For instance, the titanium(IV) chloride-catalyzed cyclization of isatins with 5-methoxyoxazoles affords spiro[3,3'-oxindoleoxazolines] in excellent yields and with high diastereoselectivity. nih.govelsevierpure.com In this reaction, the substitution pattern on the oxazole ring dictates the regioselectivity of the nucleophilic attack, allowing for controlled access to different spiro-oxazoline isomers. nih.govelsevierpure.com
Gold(I) catalysis has been utilized in the cycloisomerization of aliphatic 1-bromoalkynes to generate heterospirocycles. acs.org This methodology provides an efficient route to a variety of spirocyclic systems under mild reaction conditions. acs.org The resulting products, containing a readily functionalizable C(sp²)–Br bond, can be further elaborated, enhancing the molecular diversity accessible through this strategy. acs.org
Organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), has also been applied to the synthesis of spiroheterocycles. mdpi.com NHCs can catalyze various annulation reactions, providing access to complex spirocyclic structures. While powerful, some NHC-catalyzed methods can be sensitive to air and moisture and may require high catalyst loadings. mdpi.com
Furthermore, metal-catalyzed oxidative cyclization represents another key strategy. For example, the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has been achieved through a metal-catalyzed intramolecular oxidative cyclization of 2-hydroxy-N-(4-hydroxyphenyl)acetamide derivatives. nih.govresearchgate.net This reaction serves as a crucial step in the synthesis of these specific spiro compounds. nih.govresearchgate.net
The following table summarizes various catalytic approaches for the synthesis of 1-oxa-4-azaspiro[4.5]decane analogs and related spiro-oxazolidines.
| Catalytic System | Reactants | Product Type | Key Features |
| Transition-Metal-Free | Azadienes and Haloalcohols | Spiro-oxazolidines | Mild conditions, good yields, excellent regioselectivity, avoids toxic metals. nih.gov |
| Palladium Catalyst | Azadienes and Vinyl Epoxides | Spiro-oxazolidines | Demonstrates the utility of transition metals in spiroannulation. nih.gov |
| Titanium(IV) Chloride | Isatins and 5-Methoxyoxazoles | Spiro[3,3'-oxindoleoxazolines] | Excellent yield and diastereoselectivity, regiocontrol through substituent effects. nih.govelsevierpure.com |
| Gold(I) Catalyst | Aliphatic 1-Bromoalkynes | Heterospirocycles | Mild conditions, access to diverse spirocycles, products can be further functionalized. acs.org |
| N-Heterocyclic Carbenes (NHCs) | Various Substrates | Spiroheterocycles | Organocatalytic approach, can be sensitive to air and moisture. mdpi.com |
| Metal Catalyst (e.g., Copper) | 2-Hydroxy-N-(4-hydroxyphenyl)acetamide derivatives | 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | Key intramolecular oxidative cyclization step. nih.govresearchgate.net |
Structural Elucidation and Conformational Analysis of 3,3 Dimethyl 1 Oxa 4 Azaspiro 4.5 Decane Derivatives
Crystallographic Studies of Spiro[4.5]decane Compounds
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of molecules in the solid state. It provides unequivocal proof of structure, including bond lengths, bond angles, and absolute stereochemistry.
Single-crystal X-ray diffraction is a powerful technique used to elucidate the detailed three-dimensional structure of crystalline compounds. mdpi.com This method has been successfully applied to a variety of spiro heterocycles, providing critical insights into their molecular architecture. For instance, the structures of novel fluorinated spiro-heterocycles, such as 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, have been confirmed using this technique. nih.gov Similarly, the absolute configuration of biologically active compounds like (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, a potent M1 muscarinic agonist, was determined to be S through X-ray crystal structure analysis. nih.gov
The analysis of a new macrocycle derived from 3-phenyl-1,2,4-triazole-5-thione also utilized single-crystal X-ray diffraction to confirm its structure, revealing the specific tautomeric form involved in the macrocyclization process. mdpi.com These examples underscore the indispensable role of X-ray diffraction in validating synthetic products and understanding complex structural features in spirocyclic systems.
Beyond confirming connectivity, X-ray diffraction data allows for a detailed analysis of molecular geometry, including ring conformations and the spatial arrangement of substituents. In a study of a functionalized azaspiro compound, the five-membered ring was found to adopt a slightly twisted conformation. researchgate.net The analysis also reveals intermolecular interactions, such as hydrogen bonds, which dictate how molecules are arranged in the crystal lattice. researchgate.net For example, in the crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate, molecules are linked by C—H⋯O hydrogen bonds to form a three-dimensional network. researchgate.net
In some cases, disorder within the crystal structure can be observed. The analysis of a diazaspiro[5.5]undecane-1,3,5,9-tetraone derivative revealed that the ring system was disordered over two sites, suggesting a 180° rotational disorder. nih.gov Such detailed information on molecular geometry and packing is crucial for understanding the physical properties of the material and for designing new crystalline solids with desired characteristics.
Table 1: Crystallographic Data for a Related Spiro Compound Click on a row to display more information.
Click to expand
| Parameter | 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 mdpi.com |
| Formula | C18H24N4OS |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.3853(3) |
| b (Å) | 10.6358(3) |
| c (Å) | 16.6439(5) |
| β (°) | 93.924(1) |
| Volume (ų) | 1832.58(9) |
One of the most critical applications of single-crystal X-ray analysis is the unambiguous determination of stereochemistry. For chiral spiro compounds, this technique can establish the absolute configuration of stereocenters. As mentioned previously, the absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was confirmed as S, which was vital for understanding its structure-activity relationship as a muscarinic agonist. nih.gov The stereochemistry of diastereomers can also be definitively assigned, which is often challenging to achieve using spectroscopic methods alone. ipb.pt The data obtained from crystallographic studies provides a precise three-dimensional model of the molecule, which is invaluable for computational modeling and for rationalizing the outcomes of stereoselective reactions.
Spectroscopic Characterization Techniques for Structural Confirmation
While crystallography provides a static picture of the solid state, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for confirming structures and studying their dynamic behavior in solution.
The detailed analysis of ¹H and ¹³C NMR spectra provides a wealth of structural information. Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus. In ¹³C NMR spectra of related oxadiazole derivatives, for example, the chemical shifts of the heterocyclic carbon atoms fall within predictable ranges, aiding in their assignment. researchgate.net
Coupling constants (J), measured in Hertz (Hz), describe the interaction between neighboring nuclei and are highly dependent on the dihedral angle between them, as described by the Karplus relationship. This dependence is widely used to determine the stereochemistry and conformation of cyclic systems. ipb.ptorganicchemistrydata.org For instance, the coupling constants between protons on an azetidin-2-one ring can distinguish between cis (J ≈ 5-6 Hz) and trans (J ≈ 0-2 Hz) isomers. ipb.pt
The complete assignment of NMR signals is often accomplished with the aid of two-dimensional (2D) NMR experiments. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons over two or three bonds. mdpi.com These experiments are crucial for piecing together the carbon skeleton and assigning complex structures, as demonstrated in the characterization of various heterocyclic systems. mdpi.compreprints.org
Table 2: Representative ¹H NMR Data for a Related Spiro[4.5]decane Derivative Click on a row to display more information.
Click to expand
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
| 2-(Iodomethyl)-8,8-dimethyl-1-oxaspiro[4.5]decane semanticscholar.org | CDCl₃ | H (iodomethyl) | 3.29 (dd) |
| H (iodomethyl) | 3.13 (dd) | ||
| H (oxaspiro ring) | 4.04 - 3.94 (m) |
Table 3: Representative ¹³C NMR Data for a Related Spiro[4.5]decane Derivative Click on a row to display more information.
Click to expand
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione mdpi.com | DMSO-d₆ | C=O (C2, C4) | 175.8, 154.9 |
| Spiro C (C5) | 65.6 | ||
| N-CH₃ | 25.0 | ||
| Cyclohexane (B81311) CH₂ | 33.1, 31.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Dynamics and Structural Assignments
Dynamic NMR Investigations of Ring Reversal and Conformational Equilibria
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules, including the ring reversal processes in spiro[4.5]decane systems. By analyzing the changes in NMR spectra at different temperatures, researchers can gain quantitative insights into the energy barriers and equilibrium constants associated with different conformations.
In studies of related cyclic peptides, variable-temperature 1H NMR has been employed to determine conformational equilibrium constants. nih.gov This approach often involves using reference peptides with fixed conformations to establish the chemical shifts for the distinct forms present in the equilibrium. nih.gov For spiro compounds, DNMR can be used to probe the interchange between different chair and boat conformations of the cyclohexane ring and the puckering of the oxazolidine (B1195125) ring. The coalescence of signals as the temperature is increased allows for the calculation of the free energy of activation (ΔG‡) for the ring reversal process.
For instance, in a related N-substituted 2,2-dimethyl-1,4,2-oxazasilinane system, dynamic 1H and 13C NMR spectroscopy at variable temperatures were used to determine the barrier to ring inversion of the six-membered ring and to assign the preferred conformers. researchgate.net These experimental findings are often complemented by theoretical calculations to provide a more complete picture of the conformational landscape. researchgate.net
Key Parameters from DNMR Studies:
| Parameter | Description | Typical Application in Spiro Compounds |
| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into a single broad peak. | Used to calculate the rate constant (k) of the conformational exchange. |
| Rate Constant (k) | The rate of interconversion between conformers at the coalescence temperature. | A direct measure of the speed of the ring reversal process. |
| Free Energy of Activation (ΔG‡) | The energy barrier that must be overcome for the conformational change to occur. | Provides information about the stability of the transition state of the ring flip. |
| Equilibrium Constant (K) | The ratio of the concentrations of the different conformers at equilibrium. | Determined from the integration of signals at low temperatures where exchange is slow. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound. docbrown.info
For 3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane and its derivatives, IR spectroscopy can confirm the presence of key structural features. The C-O-C stretching vibration of the oxazolidine ring and the N-H stretching vibration of the secondary amine are particularly characteristic. The presence of a C=O group in derivatives would be readily identifiable by a strong absorption band in the carbonyl region. masterorganicchemistry.com
Characteristic IR Absorption Bands:
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3300-3500 (broad) |
| C-H (alkane) | Stretch | 2850-3000 |
| C-O (ether) | Stretch | 1050-1150 (strong) |
| C-N (amine) | Stretch | 1020-1250 |
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to each molecule, making it useful for confirming the identity of a specific derivative. docbrown.info
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk
When a molecule of this compound is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+). chemguide.co.uk This ion is often unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides valuable information about the molecule's structure.
The fragmentation of spiro compounds can be complex, often involving the rupture of bonds within the rings and rearrangements of the molecular skeleton. arkat-usa.org For this compound, characteristic fragmentation pathways could include the cleavage of the C-C bonds of the cyclohexane ring, the opening of the oxazolidine ring, and the loss of the dimethyl groups. The stability of the resulting carbocations plays a significant role in determining the most abundant peaks in the mass spectrum. libretexts.org
Potential Fragmentation Pathways:
| Fragment Ion (m/z) | Possible Structure/Loss |
| M+ | Molecular ion |
| M - 15 | Loss of a methyl group (CH₃) |
| M - 43 | Loss of an isopropyl group (C₃H₇) |
| M - 57 | Loss of a tert-butyl group (C₄H₉) |
The precise fragmentation pattern is influenced by the ionization method used (e.g., electron impact) and the energy applied. arkat-usa.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which allows for the calculation of the elemental composition of the molecule and its fragments. mdpi.com
Computational and Theoretical Chemistry Insights into Spiro[4.5]decane Structure
Computational and theoretical chemistry provide powerful tools for understanding the structure, properties, and reactivity of molecules at an atomic and electronic level. These methods complement experimental data and can offer insights that are difficult or impossible to obtain through experimentation alone.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cam.ac.uk It is widely used to predict the optimized geometries, energies, and various electronic properties of molecules. chemrxiv.org
For this compound, DFT calculations can be used to determine the most stable conformation of the molecule. By calculating the energies of different possible arrangements of the atoms, such as different chair and boat forms of the cyclohexane ring, the global minimum energy structure can be identified. cmu.edu These calculations also provide information about bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available.
Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. cam.ac.uk These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of a molecule and the dynamic processes it undergoes. nih.gov
For this compound, MD simulations can be used to explore the different conformations that the molecule can adopt in solution or in the gas phase. These simulations can reveal the pathways and transition states for conformational changes, such as the ring reversal of the cyclohexane ring. nih.gov By analyzing the trajectories of the atoms over time, it is possible to identify the most populated conformational states and to calculate the free energy differences between them.
MD simulations are particularly useful for studying large and flexible molecules where the number of possible conformations is vast. mdpi.com The results of MD simulations can be used to interpret experimental data from techniques such as NMR and to provide a more complete understanding of the molecule's dynamic behavior.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT and higher-level ab initio calculations, are essential tools for investigating the mechanisms of chemical reactions. researchgate.net By calculating the potential energy surface for a reaction, these methods can identify the structures of reactants, products, intermediates, and transition states. nih.gov
For reactions involving this compound, quantum chemical studies can be used to elucidate the detailed steps of the reaction mechanism. For example, in the case of a ring-opening reaction, these calculations could model the breaking of the C-O bond in the oxazolidine ring and the subsequent rearrangement of the molecule. nih.gov The calculated activation energies for different possible pathways can help to determine the most likely reaction mechanism. acs.org
These theoretical studies can provide valuable insights into the factors that control the reactivity and selectivity of reactions involving spiro compounds. nih.gov They can also be used to predict the outcomes of new reactions and to design more efficient synthetic routes.
Reactivity and Chemical Transformations of the 1 Oxa 4 Azaspiro 4.5 Decane System
Oxidation Reactions
The nitrogen atom of the secondary amine within the 1-oxa-4-azaspiro[4.5]decane ring is a primary site for oxidation reactions. These transformations are crucial for the synthesis of various N-oxygenated derivatives.
Transformation of Secondary Amines to Hydroxylamines
The secondary amine group in 3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane can be efficiently oxidized to form the corresponding hydroxylamine, 4-hydroxy-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane. This conversion represents a key method for introducing an N-hydroxy functionality into the spirocyclic system. The reaction is typically carried out using potent oxidizing agents that can selectively transfer an oxygen atom to the nitrogen.
A highly effective method for this transformation involves the use of dioxiranes, such as dimethyldioxirane (DMD), in a suitable solvent like acetone. This method is noted for its simplicity, high yields, and straightforward purification process. The reaction of this compound with a solution of dimethyldioxirane in acetone at low temperatures (e.g., in an ice bath) for a couple of hours leads to the formation of the desired hydroxylamine in excellent yield. Research has documented achieving a 96.2% yield for the synthesis of 4-hydroxy-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane using this protocol.
Dioxirane-Mediated Oxygen Atom Transfer Reactions
Dioxirane-mediated oxidations are a prominent class of reactions for the 1-oxa-4-azaspiro[4.5]decane system, focusing on the nucleophilic nitrogen atom. The mechanism involves a direct oxygen atom transfer from the dioxirane to the secondary amine. Dimethyldioxirane (DMD) is a favored reagent because it is relatively stable, easy to synthesize, and its byproduct upon oxygen transfer is acetone, which is often the solvent for the reaction, simplifying the workup procedure.
The reaction proceeds as follows: this compound + Dimethyldioxirane → 4-hydroxy-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane + Acetone
This one-step reaction is characterized by its high efficiency and yield. The process is general for the conversion of various secondary amines to their corresponding hydroxylamines, as demonstrated by the successful synthesis of numerous N-hydroxy compounds.
| Hydroxylamine Product | Yield (%) |
|---|---|
| 4-hydroxy-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane | 96.2 |
| 4-hydroxy-3,3-dimethyl-1-oxa-4-azaspiro[4.6]undecane | 97 |
| N-hydroxy-N-tert-butyl benzylamine | 99.6 |
| N,N-dibenzylhydroxylamine | 98 |
| N,N-diisobutylhydroxylamine | 97.4 |
| N,N-dicyclohexylhydroxylamine | 82.6 |
Nucleophilic and Electrophilic Reactivity at Spiro Centers
The spiro center in this compound is a quaternary carbon atom, which is sterically hindered and generally unreactive towards direct nucleophilic or electrophilic attack. The reactivity of the molecule is dominated by the functional groups within the two rings, namely the oxazolidine (B1195125) and cyclohexane (B81311) moieties.
Photochemical and Thermal Reactions of Spiro[4.5]decane Derivatives
The photochemical and thermal reactivity of this compound has not been specifically detailed in published research. However, the general behavior of related structures can provide insight. Photochemical reactions, such as [2+2] cycloadditions, are powerful methods for creating complex molecular architectures and have been applied in the synthesis of various spiro compounds nih.gov. The high energy of UV irradiation can induce unique transformations that are not accessible through thermal methods, often proceeding through electronically excited states and radical intermediates nih.govnih.gov.
For spiro[4.5]decane systems, photochemical methods have been used to synthesize derivatives like spiro[4.5]decane-1,6-dione documentsdelivered.com. The stability and reaction pathways of this compound under thermal or photochemical stress would depend on the weakest bonds and the most reactive chromophores in the molecule. The N-H and C-O bonds of the oxazolidine ring would be potential sites for homolytic cleavage under high-energy conditions, potentially leading to ring-opening or fragmentation products. However, without specific experimental data, these remain hypothetical pathways.
Advanced Applications and Research Directions of 3,3 Dimethyl 1 Oxa 4 Azaspiro 4.5 Decane and Analogs in Organic Synthesis
Utility as Building Blocks for Complex Molecular Architectures
The spiro[4.5]decane skeleton serves as a versatile building block for constructing intricate molecular architectures. Its compact and three-dimensional nature is increasingly incorporated into drug candidates and complex organic molecules. researchgate.netresearchgate.net Synthetic chemists have developed various methods to create functionalized spiro[4.5]decanes, which can then be elaborated into more complex structures. researchgate.net
The azaspiro[4.5]decane ring system is the core structural feature of a novel class of marine alkaloids, including halichlorine and pinnaic acid. nih.gov These natural products, isolated from organisms like the marine sponge Halichondria okadai and the bivalve Pinna muricata, exhibit a range of significant biological activities. nih.govresearchgate.net The unique structure and potent bioactivity of these compounds have made them attractive targets for total synthesis. researchgate.netrsc.org
Several synthetic strategies have been developed to construct the highly functionalized 6-azaspiro[4.5]decane core of halichlorine and pinnaic acid. researchgate.netrsc.orgnih.gov These approaches often focus on the stereoselective formation of the spirocyclic system as a key step. nih.govnih.gov For instance, one successful synthesis utilized an intramolecular acylnitroso ene reaction to efficiently build the azaspirocyclic core as a single diastereomer. nih.gov Another approach involved the formation of three contiguous stereocenters on the cyclopentane ring, followed by olefin cross-metathesis and a hydrogenation/hydrogenolysis reaction to stereoselectively form the piperidine ring of the spiro system. nih.gov The successful synthesis of these natural products not only provides access to these specific compounds but also showcases the utility of spiro[4.5]decane intermediates in building complex, biologically active molecules. nih.govkingston.ac.uk
Other natural products containing the spiro[4.5]decane framework include axane sesquiterpenes like gleenol and axenol. researchgate.netnih.gov Total syntheses of these compounds have been achieved using a functionalized spiro[4.5]decane, often formed through a key Claisen rearrangement that yields the spirocycle as a single diastereomer. researchgate.netnih.gov
The inherent three-dimensionality of spiro scaffolds makes them highly valuable in drug discovery and combinatorial chemistry. researchgate.net Compared to planar aromatic structures, spirocyclic frameworks like spiro[4.5]decane provide a better spatial arrangement of functional groups, which can lead to improved interactions with biological targets. mdpi.com This has driven the use of these scaffolds in the synthesis of compound libraries for screening and identifying new bioactive molecules. kingston.ac.uknih.gov
The synthesis of libraries of natural product-like molecules based on the pinnaic acid core demonstrates this application. kingston.ac.uk By chemically modifying the azaspirocyclic core through reactions like reductions, oxidations, acylations, and cross-metathesis, a library of novel analogs was created and subsequently tested for anti-cancer activity. kingston.ac.uk Similarly, spirodiketopiperazine scaffolds have been designed and used in a combinatorial approach to discover potent and selective CCR5 antagonists with anti-HIV activity. nih.gov The development of efficient, one-step methods for synthesizing spiro[4.5]decane scaffolds further facilitates their use in creating diverse molecular libraries. nih.gov These strategies often employ solid-phase organic synthesis and "split-and-pool" techniques to generate large numbers of compounds for high-throughput screening. imperial.ac.ukrsc.org
Development of Chiral Auxiliaries and Ligands Based on Spiro[4.5]decane Frameworks
The rigid and well-defined geometry of spirocyclic compounds makes them excellent backbones for chiral auxiliaries and ligands used in asymmetric catalysis. researchgate.netresearchgate.net Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they can be removed. sigmaaldrich.com The spiro framework can effectively control the facial selectivity of a reaction due to its steric bulk and conformational rigidity.
Spiro-based ligands have been particularly successful in asymmetric catalysis. Chiral diphosphines with C2 symmetry, such as those derived from a rigid 1,1'-spirobiindane backbone (a type of spirocyclic system), have proven to be extraordinarily effective ligands for a variety of enantioselective transformations. nih.gov Computational studies have suggested that the spiro[4.5]decane skeleton is a highly suitable design for creating new chiral spiro ligands. researchgate.net Researchers have synthesized various chiral spiro ligands, including spiro bis(oxazoline) and spiro monophosphite ligands, for use in metal-catalyzed asymmetric reactions. researchgate.net For example, Si-centered spirodiphosphine (Si-SDP) ligands have shown superior reactivity in the enantioselective hydrosilylation/cyclization of 1,6-enynes, affording chiral pyrrolidines in high yields and enantioselectivities. nih.gov
Methodologies for Asymmetric Transformations Utilizing Spiro[4.5]decane Intermediates
The development of stereoselective methods to synthesize functionalized spiro[4.5]decanes is a key area of research, as these chiral intermediates are valuable for building enantiomerically pure complex molecules. mdpi.comresearchgate.net Asymmetric synthesis aims to produce a specific enantiomer of a chiral product, which is crucial in the pharmaceutical industry. nih.gov
Several strategies have been employed to achieve asymmetric transformations involving spiro[4.5]decane intermediates:
Claisen Rearrangement: A highly stereocontrolled Claisen rearrangement of bicyclic dihydropyrans has been used to produce fully functionalized spiro[4.5]decanes in a single step with excellent stereoselectivity. researchgate.netresearchgate.net This method has been applied to the total synthesis of spirocyclic sesquiterpenes. researchgate.net
Catalytic Cycloadditions: A diastereoselective [3+2] cycloaddition reaction, employing synergistic photocatalysis and organocatalysis, has been developed to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). mdpi.com This method offers mild, metal-free conditions and high atom economy. mdpi.com
Substrate Control: Enantiomerically enriched intermediates can be used to control the stereochemical outcome of subsequent transformations, a common strategy in asymmetric synthesis. rsc.org The synthesis of the chiral core of halichlorine and pinnaic acid often relies on establishing the stereochemistry early in the synthetic sequence, which is then carried through to the final spirocyclic product. rsc.org
These methodologies provide access to chiral spiro[4.5]decane building blocks that are essential for the synthesis of enantiomerically pure natural products and pharmaceutical agents. researchgate.netnih.gov
Future Perspectives in Spiro[4.5]decane Chemistry and its Broader Synthetic Utility
The spiro[4.5]decane motif is expected to play an increasingly important role in organic synthesis and medicinal chemistry. The inherent three-dimensionality conferred by the spirocyclic core is a highly desirable feature for modern drug design, moving away from flat, aromatic structures towards molecules with more complex spatial arrangements. researchgate.net This structural novelty provides opportunities for developing compounds with improved pharmacological profiles.
Future research in this area is likely to focus on several key directions:
New Synthetic Methods: The development of novel, efficient, and highly stereoselective methods for constructing the spiro[4.5]decane skeleton will continue to be a major focus. researchgate.netmdpi.com This includes the exploration of new catalytic systems, such as gold catalysis for vinylogous Conia-ene reactions to build functionalized spiro[4.5]decanes. researchgate.net
Novel Scaffolds for Drug Discovery: The versatility of the spiro[4.5]decane framework will be further exploited in the design of new scaffolds for combinatorial libraries. nih.govmdpi.com This will aid in the discovery of new lead compounds for a wide range of therapeutic targets.
Advanced Ligand Design: The success of spiro-based ligands will inspire the design and synthesis of new generations of chiral ligands with improved activity and selectivity for an even broader range of asymmetric transformations. researchgate.netnih.gov
Broader Applications: As access to functionalized spiro[4.5]decane building blocks becomes more routine, their application is expected to expand beyond natural product synthesis and into materials science and other areas of chemical research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,3-Dimethyl-1-oxa-4-azaspiro[4.5]decane with high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions with strict control of temperature, solvent selection (e.g., DMF), and base catalysts (e.g., K₂CO₃). For example, spirocyclic derivatives have been synthesized via intramolecular cyclization of tetrahydropyran-4-carbonitrile with bromofluoroethane, achieving yields up to 80% under optimized conditions . Copper-catalyzed reactions are also effective for similar scaffolds, ensuring regioselectivity and ring closure .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the spirocyclic structure, with distinct signals for methyl groups (δ 1.0–1.5 ppm) and azaspiro ring protons. Mass spectrometry (MS) verifies molecular weight (e.g., m/z 183 for C₁₁H₂₁NO), while infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and ether linkages .
Q. Which solvents and catalysts are most effective for stabilizing the spirocyclic framework during synthesis?
- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in cyclization steps. Transition-metal catalysts (e.g., Pd(OAc)₂) enable efficient coupling reactions for nitrogen-containing spiro scaffolds, while bases like K₂CO₃ facilitate deprotonation in intermediates .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives?
- Methodological Answer : Transition-metal-catalyzed allylic dearomatization or iridium-mediated cyclization can achieve stereocontrol. For example, palladium catalysts induce spirocyclization with diastereotopic differentiation, as demonstrated in analogous 1-oxa-azaspiro systems . Computational modeling (e.g., DFT) aids in predicting stereochemical outcomes .
Q. How can researchers resolve contradictions in reported bioactivity data for azaspiro compounds?
- Methodological Answer : Discrepancies in enzyme inhibition (e.g., lipid metabolism vs. serotonin receptor binding) require systematic SAR studies. Compare inhibitory IC₅₀ values across assays, validate target engagement via radioligand binding, and use cryo-EM to resolve binding poses (e.g., interactions with residues like D116 and S199 in 5HT1A receptors) .
Q. What computational approaches predict the pharmacological potential of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with targets like GPCRs. For instance, coumarin-derived spiro compounds form hydrogen bonds with W358/Y390 in 5HT1A receptors, correlating with subnanomolar binding affinity .
Q. What challenges arise in crystallizing azaspiro compounds, and how can they be mitigated?
- Methodological Answer : Spirocyclic flexibility complicates crystallization. Use bulky protecting groups (e.g., tert-butyl carbamates) to rigidify the structure. Single-crystal X-ray diffraction of analogs (e.g., 3,4-O-isopropylidene derivatives) reveals chair conformations and hydrogen-bonding networks critical for stability .
Q. What evidence supports the antineoplastic or neuropharmacological potential of azaspiro derivatives?
- Methodological Answer : Diazaspiro[4.5]decane-2,4-diones show antiproliferative activity in cancer cell lines (IC₅₀ < 10 µM), while thia-diazaspiro analogs modulate serotonin receptors, suggesting applications in depression or anxiety disorders . Validate via in vivo models (e.g., forced swim test) and PK/PD profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
